molecular formula C16H23NO B6300364 N-(3-tert-Butylsalicylidene)-cyclopentylamine CAS No. 462127-00-0

N-(3-tert-Butylsalicylidene)-cyclopentylamine

Cat. No.: B6300364
CAS No.: 462127-00-0
M. Wt: 245.36 g/mol
InChI Key: VIEVRLHOOHFSMM-UHFFFAOYSA-N
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Description

N-(3-tert-Butylsalicylidene)-cyclopentylamine is a chemical compound known for its unique structure and properties It is a Schiff base derived from the condensation of 3-tert-butylsalicylaldehyde and cyclopentylamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-tert-Butylsalicylidene)-cyclopentylamine typically involves the condensation reaction between 3-tert-butylsalicylaldehyde and cyclopentylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-tert-Butylsalicylidene)-cyclopentylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine and aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction will regenerate the original amine and aldehyde.

Scientific Research Applications

N-(3-tert-Butylsalicylidene)-cyclopentylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-tert-Butylsalicylidene)-cyclopentylamine largely depends on its application. In catalysis, the compound acts as a ligand, coordinating with metal centers to form active catalytic species. These metal complexes facilitate various chemical transformations by providing a suitable environment for the reaction to occur. The molecular targets and pathways involved vary based on the specific catalytic process or biological interaction being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-tert-Butylsalicylidene)-aniline
  • N-(3-tert-Butylsalicylidene)-cycloheptylamine
  • N-(3-tert-Butylsalicylidene)-2,3,4,5,6-pentafluoroaniline

Uniqueness

N-(3-tert-Butylsalicylidene)-cyclopentylamine is unique due to its specific structural features, such as the cyclopentylamine moiety, which imparts distinct steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various research applications .

Properties

IUPAC Name

2-tert-butyl-6-(cyclopentyliminomethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c1-16(2,3)14-10-6-7-12(15(14)18)11-17-13-8-4-5-9-13/h6-7,10-11,13,18H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIEVRLHOOHFSMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1O)C=NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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